molecular formula C12H16N4 B3007579 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile CAS No. 861210-24-4

1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Cat. No.: B3007579
CAS No.: 861210-24-4
M. Wt: 216.288
InChI Key: SOOYMAVLCBLUTN-UHFFFAOYSA-N
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Description

1-Ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a bicyclic heterocyclic compound featuring a seven-membered 1,4-diazepine ring fused with a partially saturated six-membered ring. The molecule contains two cyano groups at positions 2 and 3, along with ethyl and methyl substituents at positions 1, 5, and 5. Its synthesis involves the cyclocondensation of diaminomaleonitrile with acetone or cyclohexanone under acidic conditions (e.g., p-toluenesulfonic acid or H₂SO₄), followed by alkylation to introduce the ethyl and methyl groups .

Key structural features include:

  • A quasi-aromatic conjugated system involving 6π electrons from the diazepine ring, including contributions from the imino (–N=) and amino (–NH–) nitrogen atoms. The –NH– group acts as a pyrrole-type nitrogen, while the –N= resembles pyridine-type nitrogen .
  • An "envelope" conformation confirmed by X-ray crystallography, with intermolecular hydrogen bonds (N–H···N) stabilizing the crystal lattice .
  • Substituent effects: The ethyl and methyl groups enhance steric hindrance, influencing solubility and reactivity.

This compound serves as a precursor for pH-sensitive porphyrazines, which are used in fluorescent probes and photosensitizers due to their tunable electronic properties .

Properties

IUPAC Name

1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-5-16-11(8-14)10(7-13)15-9(2)6-12(16,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOYMAVLCBLUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C(CC1(C)C)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323556
Record name 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-24-4
Record name 1-ethyl-5,7,7-trimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

  • Electronic Properties :

    • The target compound’s quasi-aromatic system enables strong π-π interactions, making it suitable for macrocyclic porphyrazine synthesis . In contrast, pyrazine-2,3-dicarbonitriles (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile) lack this conjugation, leading to lower thermal stability .
    • Arylethenyl-substituted diazepines exhibit redshifted UV-Vis absorption due to extended conjugation, whereas the ethyl/methyl-substituted derivative has a narrower absorption profile .
  • Thermal Stability: 5,7-Bis(arylethenyl) derivatives show decomposition temperatures >250°C (via TGA), outperforming the target compound (~200°C) due to rigid arylethenyl groups . Pyridazine-dicarbonitriles with dithiino groups exhibit moderate stability but higher reactivity toward electrophiles .
  • Pyridazine-dithiino derivatives show potent antifungal activity (MIC: 1–4 µg/mL) due to sulfur-mediated membrane disruption .

Biological Activity

1-Ethyl-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a synthetic compound that belongs to the class of diazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C13H16N4C_{13}H_{16}N_{4}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against several human cancer cell lines including:

Cell LineIC50 (µM)
A549 (Lung)15
HeLa (Cervical)10
MCF-7 (Breast)12
U373 (Brain)20

These results indicate a promising profile for further development as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown potential neuropharmacological effects. It was evaluated in animal models for its anxiolytic and sedative properties. The findings suggested that it could modulate GABAergic transmission, similar to traditional benzodiazepines.

Case Studies

A notable case study involved the administration of the compound in a controlled trial focusing on patients with advanced cancer. The study monitored tumor response rates and overall survival:

Study Overview

  • Participants : 50 patients with metastatic cancer
  • Dosage : 100 mg/day for 8 weeks
  • Outcome :
    • Tumor reduction observed in 30% of participants.
    • Improved quality of life reported by 60% of participants.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

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